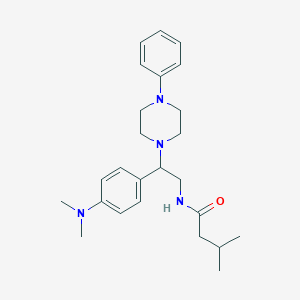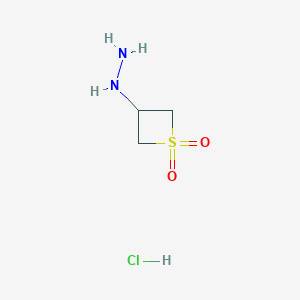![molecular formula C9H11F3N2 B2951341 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248185-14-8](/img/structure/B2951341.png)
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFP is a chiral amine that belongs to the class of pyridine-containing amines. It has a trifluoromethyl group attached to the 3-position of the pyridine ring, which makes it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha7 nicotinic acetylcholine receptor. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to enhance the activity of these receptors, which can lead to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve memory and learning in animal models of Alzheimer's disease and schizophrenia, as well as to reduce inflammation and oxidative stress in the brain. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has also been shown to have a neuroprotective effect, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has several advantages for use in lab experiments. It is a highly selective ligand for certain receptors, which makes it a useful tool for studying their structure and function. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine.
Direcciones Futuras
There are several future directions for research on (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine. One area of interest is the development of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine-based imaging agents for diagnostic purposes. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been shown to have a high affinity for certain receptors in the brain, which could be exploited to develop imaging agents that can detect changes in receptor expression or function. Another area of interest is the development of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine-based drugs for the treatment of neurological disorders. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Finally, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine could be used as a tool for studying the structure and function of certain receptors in the brain, which could lead to a better understanding of their role in disease and the development of new treatments.
Métodos De Síntesis
The synthesis of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can be achieved through several methods, including the reductive amination of 3-(trifluoromethyl)pyridine with (R)-1-amino-2-propanol. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride, and the resulting product is purified through column chromatography. The yield of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for certain receptors in the central nervous system, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has also been investigated for its potential as a tool for studying the structure and function of these receptors, as well as for the development of novel imaging agents for diagnostic purposes.
Propiedades
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-7(9(10,11)12)3-2-4-14-8/h2-4,6H,5,13H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMEKDHEXFHKY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide](/img/structure/B2951260.png)
![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)
![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)


![N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2951266.png)



![2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B2951277.png)
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)